N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
N-[(1-Thiophen-3-ylcyclopropyl)methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide is a complex organic compound characterized by the presence of a thiophene ring, a cyclopropyl group, and a trifluoromethoxy phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Thiophen-3-ylcyclopropyl)methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide typically involves multi-step organic reactions. One common approach is the coupling of a thiophene derivative with a cyclopropylmethyl halide under basic conditions to form the intermediate. This intermediate is then reacted with 4-(trifluoromethoxy)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final oxamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Thiophen-3-ylcyclopropyl)methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
N-[(1-Thiophen-3-ylcyclopropyl)methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiophene or trifluoromethoxy groups.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-[(1-Thiophen-3-ylcyclopropyl)methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide exerts its effects involves interactions with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Thiophen-2-ylcyclopropyl)methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide
- N-[(1-Thiophen-3-ylcyclopropyl)methyl]-N’-[4-(trifluoromethyl)phenyl]oxamide
Uniqueness
N-[(1-Thiophen-3-ylcyclopropyl)methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide is unique due to the specific positioning of the thiophene and trifluoromethoxy groups, which can influence its reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c18-17(19,20)25-13-3-1-12(2-4-13)22-15(24)14(23)21-10-16(6-7-16)11-5-8-26-9-11/h1-5,8-9H,6-7,10H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNDNTXNRIVPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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